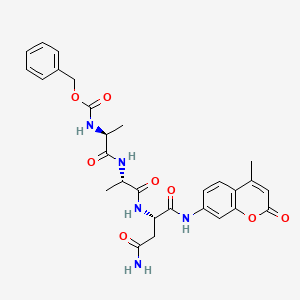

Z-Ala-ala-asn-amc

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Z-Ala-Ala-Asn-AMC: (auch bekannt als Cbthis compound) ist ein synthetisches Peptidsubstrat, das hauptsächlich in der biochemischen Forschung verwendet wird. Es ist ein Substrat für das Enzym Legumain, eine Cysteinprotease, die Peptidbindungen nach Asparaginresten spaltet. Diese Verbindung wird häufig in Studien verwendet, die die Proteaseaktivität und die Enzymkinetik betreffen .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von this compound umfasst den schrittweisen Zusammenbau der Peptidkette unter Verwendung von Standardtechniken der Festphasenpeptidsynthese (SPPS). Der Prozess umfasst typischerweise die folgenden Schritte:

Kupplungsreaktionen: Die Aminosäuren werden unter Verwendung von Kupplungsreagenzien wie HBTU oder DIC sequentiell an einen festen Harzunterstützungsstoff gekoppelt.

Entschützung: Nach jedem Kupplungsschritt werden die Schutzgruppen an den Aminosäuren unter Verwendung von TFA entfernt.

Abspaltung vom Harz: Das fertige Peptid wird unter Verwendung einer Abspaltungslösung, die TFA, Wasser und Scavenger enthält, vom Harz abgespalten.

Reinigung: Das rohe Peptid wird unter Verwendung von HPLC gereinigt, um das gewünschte Produkt mit hoher Reinheit zu erhalten

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Syntheserouten, jedoch im größeren Maßstab. Automatisierte Peptidsynthesizer und großtechnische Reinigungssysteme werden eingesetzt, um die Verbindung in großen Mengen herzustellen. Der Prozess ist auf Effizienz und Wirtschaftlichkeit optimiert, wobei gleichzeitig hohe Reinheitsstandards eingehalten werden .

Wissenschaftliche Forschungsanwendungen

Chemie: Z-Ala-Ala-Asn-AMC wird als Substrat in Enzymkinetikstudien verwendet, um die Aktivität von Legumain und anderen Proteasen zu messen. Es hilft, die katalytischen Mechanismen und die Substratspezifität dieser Enzyme zu verstehen .

Biologie: In der biologischen Forschung wird this compound verwendet, um die Rolle von Legumain in verschiedenen zellulären Prozessen zu untersuchen, darunter der Proteinabbau und die Antigenpräsentation. Es wird auch verwendet, um die Regulation der Legumainaktivität in verschiedenen Geweben zu untersuchen .

Medizin: this compound wird in der medizinischen Forschung eingesetzt, um die Beteiligung von Legumain an Krankheiten wie Krebs, Osteoporose und neurodegenerativen Erkrankungen zu untersuchen. Es dient als Werkzeug für die Entwicklung von Legumain-gerichteten Therapien und diagnostischen Assays .

Industrie: In der pharmazeutischen Industrie wird this compound in Hochdurchsatz-Screening-Assays verwendet, um potenzielle Inhibitoren von Legumain zu identifizieren. Diese Inhibitoren können zu therapeutischen Wirkstoffen für die Behandlung von Krankheiten entwickelt werden, die mit einer dysregulierten Legumainaktivität verbunden sind .

Wirkmechanismus

This compound übt seine Wirkungen durch enzymatische Spaltung durch Legumain aus. Legumain erkennt und spaltet die Peptidbindung nach dem Asparaginrest im Substrat spezifisch. Diese Spaltung setzt das fluoreszierende Molekül AMC frei, das detektiert und quantifiziert werden kann. Die Aktivität von Legumain wird durch verschiedene Faktoren reguliert, darunter pH-Wert, Substratkonzentration und das Vorhandensein von Inhibitoren .

Wirkmechanismus

Target of Action

Z-Ala-Ala-Asn-AMC, also known as Cbthis compound, primarily targets the enzyme legumain . Legumain, also known as asparaginyl endopeptidase (AEP), is a cysteine protease that was first discovered in the leguminous seeds of the moth bean . It is involved in multiple cellular events, including protein degradation and antigen presentation . When dysregulated, this protease contributes to the progression of several diseases, with cancer being the well-studied example .

Mode of Action

this compound acts as a substrate for legumain. Legumain recognizes the specific amino acid sequence (Ala-Ala-Asn) and cleaves the peptide bond between the second and third amino acids. The cleavage releases the AMC fluorophore, which can be measured using a fluorescence reader.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the activity of legumain. Overexpressed legumain in 293 HEK-Leg cells potently cleaves CBthis compound . This suggests that this compound could be used to study the role of legumain in various biological processes.

Result of Action

The result of this compound’s action is the cleavage of the peptide bond between the second and third amino acids in its sequence, releasing the AMC fluorophore. This can be used as a measure of legumain activity in cells.

Action Environment

The action of this compound is influenced by the presence and activity of legumain. Legumain is a pH-dependent protease that displays the highest activity in acidic endolysosomal compartments . Legumain also displays nuclear, cytosolic, and extracellular activity when stabilized by other proteins or intramolecular complexes .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Z-Ala-ala-asn-amc is a legumain substrate. Overexpressed legumain in 293 HEK-Leg cells potently cleaved this compound . It is based on the P3-P2-P1 sequence Ala-Ala-Asn . The synthetic substrate this compound is effectively cleaved by S. mansoni legumain and human legumain, with Kms of 90 and 80 μM respectively .

Cellular Effects

Legumain, which interacts with this compound, may be a physiological local regulator of human osteoclast (OCL) activity that can negatively modulate OCL . This protease is involved in multiple cellular events, including protein degradation and antigen presentation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme legumain. Legumain hydrolyzes the peptide bond after Asn and, to a lesser extent, after Asp residues . The high specificity of legumain for the this compound substrate allowed researchers to test its enzymatic activity in extracts of various tissues from rats, pigs, and rabbits .

Temporal Effects in Laboratory Settings

It is known that the maximal activity of pig legumain, which interacts with this compound, occurs at pH 5.8, and the enzyme is irreversibly denatured at a pH greater than 7.0 .

Metabolic Pathways

It is known that legumain, which interacts with this compound, is a lysosomal protease .

Subcellular Localization

It is known that legumain, which interacts with this compound, displays the highest activity in acidic endolysosomal compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-Ala-Asn-AMC involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically includes the following steps:

Coupling Reactions: The amino acids are sequentially coupled to a solid resin support using coupling reagents such as HBTU or DIC.

Deprotection: After each coupling step, the protecting groups on the amino acids are removed using TFA.

Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.

Purification: The crude peptide is purified using HPLC to obtain the desired product with high purity

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to produce the compound in bulk quantities. The process is optimized for efficiency and cost-effectiveness while maintaining high purity standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Z-Ala-Ala-Asn-AMC unterliegt hauptsächlich enzymatischen Spaltungsreaktionen. Die Schlüsselreaktion ist die Hydrolyse der Peptidbindung durch Legumain, wodurch das fluoreszierende Molekül 7-Amino-4-methylcumarin (AMC) freigesetzt wird.

Häufige Reagenzien und Bedingungen:

Enzym: Legumain

Puffer: Typischerweise wird ein Puffer mit einem pH-Wert um 5,8 verwendet, um eine optimale Enzymaktivität aufrechtzuerhalten.

Temperatur: Reaktionen werden in der Regel bei 37 °C durchgeführt, um physiologische Bedingungen nachzuahmen

Hauptprodukte: Das Hauptprodukt, das durch die enzymatische Spaltung von this compound gebildet wird, ist 7-Amino-4-methylcumarin (AMC), das fluoreszierend ist und leicht mit Hilfe der Fluoreszenzspektroskopie nachgewiesen werden kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Z-Ala-Ala-Asn-AMC (Cbthis compound): Ein ähnliches Substrat mit der gleichen Peptidsequenz, aber unterschiedlichen Schutzgruppen.

This compound (Boc-Ala-Ala-Asn-AMC): Eine weitere Variante mit unterschiedlichen Schutzgruppen.

Einzigartigkeit: this compound ist einzigartig aufgrund seiner hohen Spezifität für Legumain und seiner Fähigkeit, nach der Spaltung ein fluoreszierendes Produkt freizusetzen. Dies macht es zu einem idealen Substrat für die Untersuchung der Legumainaktivität und für den Einsatz in Hochdurchsatz-Screening-Assays .

Eigenschaften

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N5O8/c1-15-11-24(35)41-22-12-19(9-10-20(15)22)32-27(38)21(13-23(29)34)33-26(37)16(2)30-25(36)17(3)31-28(39)40-14-18-7-5-4-6-8-18/h4-12,16-17,21H,13-14H2,1-3H3,(H2,29,34)(H,30,36)(H,31,39)(H,32,38)(H,33,37)/t16-,17-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJTXYIHBUISHX-FIKGOQFSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N5O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride](/img/structure/B589257.png)

![1-[4-Benzyloxy-3-methoxyphenyl]-2-[methyl(phenylmethyl)amino]ethanone](/img/structure/B589274.png)